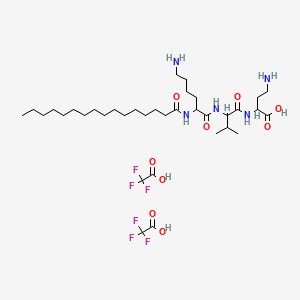
(2S)-N2-(1-Oxohexadecyl)-L-lysyl-L-valyl-2,4-diaminobutanoic acid bis(trifluoroacetate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-N2-(1-Oxohexadecyl)-L-lysyl-L-valyl-2,4-diaminobutanoic acid bis(trifluoroacetate) is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a long-chain fatty acid, lysine, valine, and a diamino acid, all linked together and stabilized by trifluoroacetate groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-N2-(1-Oxohexadecyl)-L-lysyl-L-valyl-2,4-diaminobutanoic acid bis(trifluoroacetate) involves multiple steps, including the protection and deprotection of functional groups, peptide bond formation, and the introduction of the long-chain fatty acid. The process typically starts with the protection of the amino groups of lysine and valine using suitable protecting groups such as Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl). The protected amino acids are then coupled using peptide coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
After the formation of the peptide bond, the protecting groups are removed, and the long-chain fatty acid (1-oxohexadecyl) is introduced through an esterification reaction. The final step involves the addition of trifluoroacetic acid to form the bis(trifluoroacetate) salt, which enhances the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound would likely involve automated peptide synthesizers to streamline the process and ensure high purity and yield. The use of large-scale reactors for the esterification and trifluoroacetate formation steps would be essential to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
(2S)-N2-(1-Oxohexadecyl)-L-lysyl-L-valyl-2,4-diaminobutanoic acid bis(trifluoroacetate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the amino groups, where nucleophiles like alkyl halides can replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides (e.g., methyl iodide), nucleophiles (e.g., amines)
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups
Reduction: Alcohol derivatives with reduced carbonyl groups
Substitution: Alkylated derivatives with substituted amino groups
Scientific Research Applications
(2S)-N2-(1-Oxohexadecyl)-L-lysyl-L-valyl-2,4-diaminobutanoic acid bis(trifluoroacetate) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex peptides and proteins.
Biology: Studied for its potential role in cell signaling and membrane interactions due to its amphiphilic nature.
Medicine: Investigated for its potential as a drug delivery agent, particularly in targeting specific tissues or cells.
Industry: Utilized in the development of novel materials with unique properties, such as enhanced stability and solubility.
Mechanism of Action
The mechanism of action of (2S)-N2-(1-Oxohexadecyl)-L-lysyl-L-valyl-2,4-diaminobutanoic acid bis(trifluoroacetate) involves its interaction with biological membranes and proteins. The long-chain fatty acid moiety allows the compound to integrate into lipid bilayers, potentially affecting membrane fluidity and permeability. The peptide portion can interact with specific receptors or enzymes, modulating their activity and triggering downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (2S)-N2-(1-Oxohexadecyl)-L-lysyl-L-alanyl-2,4-diaminobutanoic acid bis(trifluoroacetate)
- (2S)-N2-(1-Oxohexadecyl)-L-lysyl-L-leucyl-2,4-diaminobutanoic acid bis(trifluoroacetate)
Uniqueness
(2S)-N2-(1-Oxohexadecyl)-L-lysyl-L-valyl-2,4-diaminobutanoic acid bis(trifluoroacetate) is unique due to its specific combination of amino acids and the long-chain fatty acid. This unique structure imparts distinct physicochemical properties, such as enhanced membrane integration and specific receptor interactions, making it a valuable compound for various applications.
Properties
Molecular Formula |
C35H63F6N5O9 |
|---|---|
Molecular Weight |
811.9 g/mol |
IUPAC Name |
4-amino-2-[[2-[[6-amino-2-(hexadecanoylamino)hexanoyl]amino]-3-methylbutanoyl]amino]butanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C31H61N5O5.2C2HF3O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-20-27(37)34-25(19-17-18-22-32)29(38)36-28(24(2)3)30(39)35-26(21-23-33)31(40)41;2*3-2(4,5)1(6)7/h24-26,28H,4-23,32-33H2,1-3H3,(H,34,37)(H,35,39)(H,36,38)(H,40,41);2*(H,6,7) |
InChI Key |
OJGGXQRQSFPREL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CCN)C(=O)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















